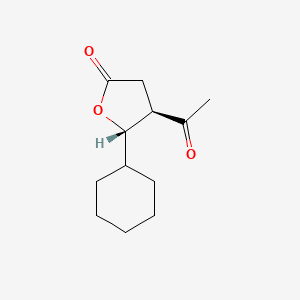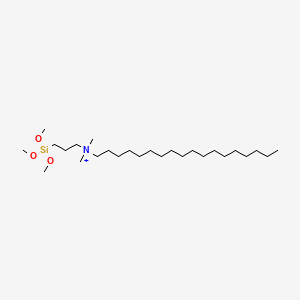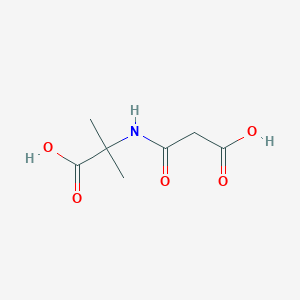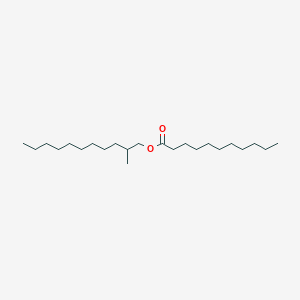
2-Methylundecyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylundecyl undecanoate is an organic compound with the molecular formula C23H46O2 It is an ester derived from undecanoic acid and 2-methylundecanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylundecyl undecanoate can be synthesized through the esterification reaction between undecanoic acid and 2-methylundecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, and the esterification reaction is carried out at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylundecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to undecanoic acid and 2-methylundecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Undecanoic acid and 2-methylundecanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-Methylundecyl undecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized as a plasticizer in polymer formulations and as a lubricant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-methylundecyl undecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs. Additionally, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylundecane: A hydrocarbon with similar chain length but lacking the ester functional group.
Undecanoic acid: The parent carboxylic acid from which the ester is derived.
2-Methylundecanol: The alcohol component used in the synthesis of the ester.
Uniqueness
2-Methylundecyl undecanoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent compounds
Propiedades
Número CAS |
90314-18-4 |
|---|---|
Fórmula molecular |
C23H46O2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
2-methylundecyl undecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-6-8-10-12-14-16-18-20-23(24)25-21-22(3)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |
Clave InChI |
BTSMMCQUESQLCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
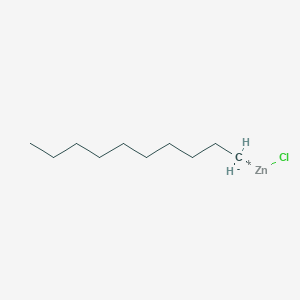
![N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea](/img/structure/B14367894.png)
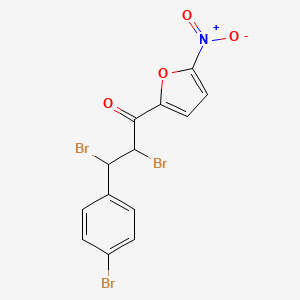
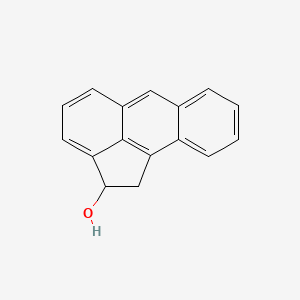
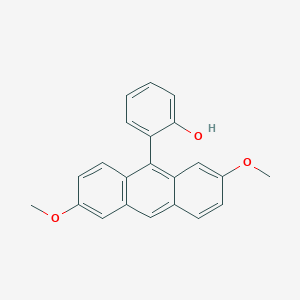
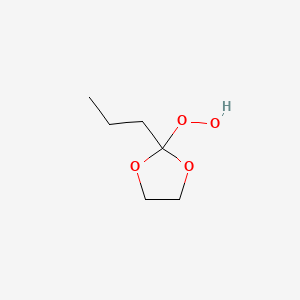
![(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14367934.png)
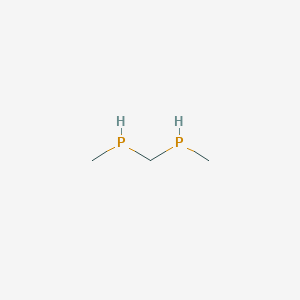
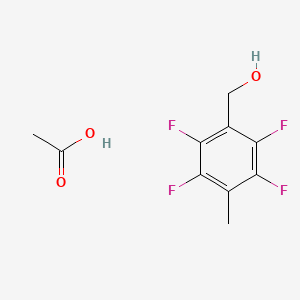
![N-[4-(Diethylamino)-2-methylphenyl]methanesulfonamide](/img/structure/B14367962.png)
